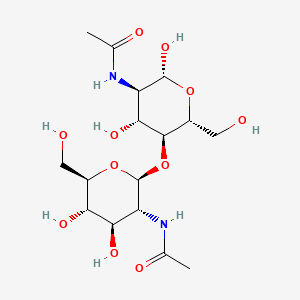

DI(N-Acetyl-D-glucosamine)

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chitodextrine haben ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Als Katalysatoren und Stabilisatoren in verschiedenen chemischen Reaktionen verwendet.

Biologie: In der Untersuchung von Zellmembranen eingesetzt und als Träger für die Medikamentenverabreichung.

Medizin: Bei der Entwicklung von Medikamentenverabreichungssystemen eingesetzt, da sie die Fähigkeit haben, Einschlusskomplexe mit hydrophoben Medikamenten zu bilden, wodurch ihre Löslichkeit und Stabilität erhöht wird.

Industrie: In der Lebensmittelindustrie als Stabilisatoren und in der Landwirtschaft als Träger für Pestizide und Düngemittel eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den Chitodextrine ihre Wirkungen entfalten, beruht hauptsächlich auf der Bildung von Einschlusskomplexen mit anderen Molekülen. Das hydrophobe Innere von Chitodextrinen ermöglicht es ihnen, hydrophobe Verbindungen einzukapseln, während die hydrophile Außenseite die Löslichkeit in wässrigen Umgebungen gewährleistet. Diese Eigenschaft ist besonders nützlich in der Medikamentenverabreichung, wo Chitodextrine die Löslichkeit und Stabilität hydrophober Medikamente verbessern können, was ihren Transport und die Freisetzung im Körper erleichtert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chitodextrine werden typischerweise durch partielle Hydrolyse von Chitin synthetisiert. Dieser Prozess beinhaltet den Abbau der langen Polymerketten von Chitin in kürzere Oligosaccharide. Die Hydrolyse kann mit Säuren, Enzymen oder einer Kombination aus beidem durchgeführt werden. Die enzymatische Hydrolyse wird oft bevorzugt, da sie spezifisch und unter milden Reaktionsbedingungen abläuft, wodurch die Integrität der resultierenden Chitodextrine erhalten bleibt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Chitodextrinen beinhaltet die Extraktion von Chitin aus natürlichen Quellen wie Garnelen- und Krabbenpanzern. Das Chitin wird dann einer Deacetylierung unterzogen, um Chitosan zu erhalten, gefolgt von einer kontrollierten Hydrolyse, um Chitodextrine zu erhalten. Dieser Prozess kann optimiert werden, um Chitodextrine mit bestimmten Polymerisationsgraden zu erhalten, die für verschiedene Anwendungen zugeschnitten sind.

Analyse Chemischer Reaktionen

Reaktionstypen

Chitodextrine unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chitodextrine können oxidiert werden, um funktionelle Gruppen wie Carboxyl- oder Aldehydgruppen einzuführen, wodurch ihre Reaktivität und Löslichkeit erhöht werden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Chitodextrinen zu modifizieren, was möglicherweise ihre biologische Aktivität verändert.

Substitution: Chitodextrine können Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was eine Anpassung ihrer Eigenschaften ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Natriumperiodat und Wasserstoffperoxid werden häufig für Oxidationsreaktionen verwendet.

Reduktionsmittel: Natriumborhydrid wird oft für Reduktionsreaktionen verwendet.

Substitutionsmittel: Verschiedene Alkylierungs- und Acylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu Chitodextrinen mit Carboxyl- oder Aldehydgruppen führen, während Substitution eine Vielzahl von funktionellen Gruppen einführen kann, was die Vielseitigkeit von Chitodextrinen für verschiedene Anwendungen erhöht.

Wirkmechanismus

The mechanism by which chitodextrins exert their effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic interior of chitodextrins allows them to encapsulate hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This property is particularly useful in drug delivery, where chitodextrins can enhance the solubility and stability of hydrophobic drugs, facilitating their transport and release in the body.

Vergleich Mit ähnlichen Verbindungen

Chitodextrine ähneln anderen Oligosacchariden wie Cyclodextrinen, die ebenfalls aus Glucose-Einheiten bestehen, die durch glykosidische Bindungen miteinander verbunden sind. Chitodextrine werden aus Chitin gewonnen und haben β-(1,4)-Verknüpfungen, während Cyclodextrine aus Stärke gewonnen werden und α-(1,4)-Verknüpfungen aufweisen. Dieser Unterschied im Verknüpfungstyp verleiht Chitodextrinen einzigartige Eigenschaften, wie z. B. ihre Fähigkeit, stärkere Wasserstoffbrückenbindungen zu bilden, und ihre höhere thermische Stabilität.

Ähnliche Verbindungen

Cyclodextrine: Bestehen aus α-(1,4)-verknüpften Glucose-Einheiten, die in der Medikamentenverabreichung und der Lebensmittelindustrie verwendet werden.

Chitosan: Aus Chitin durch Deacetylierung gewonnen, wird in biomedizinischen Anwendungen und der Wasseraufbereitung verwendet.

Dextrine: Aus Stärke gewonnen, werden als Klebstoffe und in der Lebensmittelverarbeitung verwendet.

Chitodextrine zeichnen sich durch ihre einzigartige Herkunft aus Chitin und ihre spezifischen β-(1,4)-Verknüpfungen aus, die ihnen besondere physikalische und chemische Eigenschaften verleihen.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOJPCSDOXYJJF-KSKNGZLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121924 | |

| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35991-83-4, 35061-50-8 | |

| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35991-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diacetylchitobiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)

![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B8058287.png)